4,6-Dibromodibenzofuran

Übersicht

Beschreibung

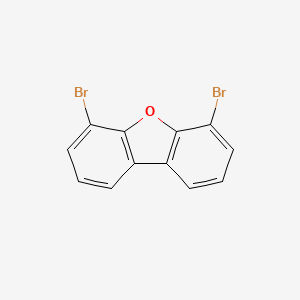

4,6-Dibromodibenzofuran is an organic compound with the molecular formula C₁₂H₆Br₂O. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the dibenzofuran structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Dibromodibenzofuran can be synthesized through the bromination of dibenzofuran. The typical procedure involves the reaction of dibenzofuran with bromine in the presence of a solvent such as dichloroethane. The reaction is carried out at room temperature with continuous stirring for about 10 hours. The resulting mixture is then filtered, and the solid product is washed and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromodibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted dibenzofurans.

Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of dibenzofuran.

Wissenschaftliche Forschungsanwendungen

4,6-Dibromodibenzofuran and other brominated dibenzofurans are chemical compounds with applications in scientific research, materials science, and environmental studies. Studies show that brominated dibenzofurans, such as this compound (4,6-DBDF), can form during high-temperature processes and combustion, leading to the creation of hazardous byproducts like brominated dioxins .

Scientific Research Applications

- Organic Persistent Room-Temperature Phosphorescence The incorporation of (bromo)dibenzofuran into carbazole boosts intersystem crossing and provides an intramolecular triplet-state bridge. This strategy can potentially advance the development of efficient phosphorescent materials for high-tech applications.

- Synthesis of Benzo[b]furan Derivatives Brominated derivatives have been used in the synthesis of biologically significant compounds. For example, the biologically significant compound 6a (R1= OH, R2= Me) was obtained via a Negishi reaction, coupling derivative 5b with methylzinc bromide using palladium, achieving an impressive 93% yield .

- Hydrogels Hydrogels are highly hydrated three-dimensional (3D) polymeric matrices that hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

Environmental Studies

- Formation of Brominated Dioxins : this compound can result in the formation of brominated dioxins and other hazardous combustion byproducts .

- Source Identification : 4,6-DBDF can be used as a marker compound to identify sources of dioxin and furan contamination .

- Remediation : Determining the levels of contaminants of concern and to conduct a Human Health Risk Assessment (HHRA) regarding the risk presented by contaminants detected in the sampling .

Other Applications

Wirkmechanismus

The mechanism of action of 4,6-Dibromodibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromodibenzofuran: Contains a single bromine atom at the 4 position.

2,8-Dibromodibenzofuran: Contains bromine atoms at the 2 and 8 positions.

Dibenzofuran: The parent compound without any bromine substituents.

Uniqueness

4,6-Dibromodibenzofuran is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it valuable for specific synthetic applications and research studies .

Biologische Aktivität

4,6-Dibromodibenzofuran (4,6-DBDF) is a brominated compound with significant interest due to its potential biological activities and environmental implications. This article explores the biological activity of 4,6-DBDF, focusing on its mechanisms of action, toxicity, and relevant case studies.

4,6-DBDF is a dibenzofuran derivative characterized by the presence of bromine atoms at the 4 and 6 positions. Its chemical structure contributes to its reactivity and biological interactions. The compound has been synthesized through various methods, including Ni(0)-mediated reductive coupling, which has implications for its stability and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of 4,6-DBDF appears to be influenced by its ability to interact with various biological targets. Key mechanisms include:

Toxicity Profile

The toxicity of 4,6-DBDF has been assessed in various studies. Key findings include:

- Acute Toxicity : In laboratory settings, acute exposure to high concentrations of 4,6-DBDF has resulted in adverse effects on aquatic organisms. The compound's toxicity is believed to be linked to its ability to bioaccumulate in fatty tissues .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of 4,6-DBDF on human health and the environment. Preliminary data suggest potential carcinogenic effects due to its structural analogs that have demonstrated such properties .

Case Studies

Several case studies have highlighted the environmental and health implications of 4,6-DBDF:

- Environmental Monitoring : A study conducted on sediment samples from contaminated sites found elevated levels of 4,6-DBDF alongside other brominated compounds. The findings raised concerns about bioaccumulation and ecological impacts on local aquatic life .

- Occupational Exposure : Research involving workers exposed to brominated compounds revealed potential health risks associated with long-term exposure. Symptoms reported included respiratory issues and skin irritation, suggesting that 4,6-DBDF may contribute to occupational hazards in industries dealing with brominated materials .

- Comparative Analysis : A comparative study between various dibenzofuran derivatives indicated that 4,6-DBDF exhibited higher toxicity than its non-brominated counterparts. This finding underscores the importance of assessing halogenated compounds in toxicological evaluations .

Data Table

The following table summarizes the key findings related to the biological activity and toxicity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dibromodibenzofuran, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of dibenzofuran derivatives. Key parameters include:

- Catalyst selection : Lewis acids (e.g., FeBr₃) direct bromine substitution to specific positions.

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature control : Excess heat may lead to over-bromination or isomer formation (e.g., 2,8-dibromodibenzofuran) .

- Reaction time : Prolonged durations risk decomposition; monitoring via TLC/HPLC is advised.

- Purification : Column chromatography or recrystallization in toluene/nonanol mixtures ensures purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting at C4/C6).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (325.983 g/mol) and isotopic patterns for bromine .

- Melting Point Analysis : Compare observed values (232–233°C) to literature data to assess purity .

- HPLC : Quantify impurities using reverse-phase columns with UV detection (λ = 254 nm).

Q. What standard analytical methods are recommended for quantifying this compound in environmental samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5) and electron capture detection (ECD) for trace-level quantification.

- Sample Preparation : Liquid-liquid extraction (LLE) with toluene or solid-phase extraction (SPE) using C18 cartridges .

- Validation : Cross-check with isotopic dilution (e.g., ¹³C-labeled analogs) to address matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination positional selectivity when synthesizing this compound compared to other isomers?

- Methodological Answer :

- Steric/Electronic Analysis : Computational modeling (DFT) identifies preferred bromination sites based on frontier molecular orbitals.

- Experimental Tuning : Adjust bromine stoichiometry and catalyst ratios to suppress competing pathways (e.g., 2,8-isomer formation) .

- Comparative Studies : Analyze byproducts via GC-MS and correlate with reaction conditions (e.g., solvent polarity, temperature gradients).

Q. What advanced techniques are employed to detect trace levels of this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Triple quadrupole systems with MRM (multiple reaction monitoring) enhance sensitivity (LOD < 1 ppb).

- Derivatization : Convert brominated analogs to volatile derivatives (e.g., silylation) for improved GC separation .

- Microextraction : Use dispersive liquid-liquid microextraction (DLLME) to isolate analytes from blood or tissue homogenates.

Q. What computational approaches predict the reactivity and environmental fate of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., photolysis, hydrolysis) in aquatic systems.

- QSAR Models : Correlate substituent effects (e.g., bromine electronegativity) with bioaccumulation potential .

- Environmental Persistence : Use EPI Suite™ to estimate half-life in soil/water and prioritize ecotoxicological testing .

Q. Key Data from Evidence

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 325.983 g/mol | |

| Boiling Point | 396.0 ± 22.0 °C | |

| Melting Point | 232–233°C | |

| Environmental Analysis | GC-MS with isotopic dilution |

Eigenschaften

IUPAC Name |

4,6-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLDNSNUICSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335683 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201138-91-2 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.